molecular formula C11H24Cl2N2O B2445903 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride CAS No. 1286273-98-0

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride

Cat. No.: B2445903
CAS No.: 1286273-98-0
M. Wt: 271.23
InChI Key: UYOHPAYUAQDVPJ-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with an amino group and a dimethylbutanone moiety. Its applications span across chemistry, biology, medicine, and industry, making it a compound of significant interest.

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route includes the reaction of 4-aminopiperidine with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or nickel to enhance the yield and selectivity of the desired product . Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride can be compared with other piperidine derivatives, such as:

These comparisons highlight the unique structural features and enhanced activities of this compound, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-11(2,3)10(14)8-13-6-4-9(12)5-7-13;;/h9H,4-8,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOHPAYUAQDVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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